

5-Aminomethyl-3-methoxyisoxazole: A Technical Guide for CNS Research

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Compound of Interest

Compound Name:	5-Aminomethyl-3-methoxyisoxazole
Cat. No.:	B3256749

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

5-Aminomethyl-3-methoxyisoxazole is a potent and selective agonist of the γ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). As a conformationally restricted analog of GABA, this molecule offers a rigid scaffold that is crucial for studying the pharmacophore of the GABA-A receptor. Its isoxazole core mimics the carboxylate group of GABA, while the aminomethyl side chain corresponds to the amino group of the endogenous ligand. This technical guide provides a comprehensive review of the synthesis, pharmacological activity, and experimental protocols related to **5-aminomethyl-3-methoxyisoxazole** and its analogs, serving as a vital resource for researchers in neuroscience and drug development.

Pharmacological Data

While specific quantitative binding and functional data for **5-aminomethyl-3-methoxyisoxazole** is not extensively available in publicly accessible literature, data for its close and structurally similar analog, muscimol (5-aminomethyl-3-hydroxyisoxazole), provides valuable insights into the expected activity. Muscimol is a well-characterized high-affinity GABA-A receptor agonist. The methoxy group in **5-aminomethyl-3-methoxyisoxazole** is expected to influence its pharmacokinetic profile and may subtly alter its receptor interaction compared to the hydroxyl group in muscimol.

Table 1: Representative GABA-A Receptor Binding Affinities of Related Analogs

Compound	Receptor Subtype	Ki (nM)	Radioligand	Source
Muscimol	Native (Rat Brain)	2.5	[³ H]GABA	Filer et al., 1979
THIP (Gaboxadol)	Native (Rat Brain)	106	[³ H]GABA	Krosgaard-Larsen et al., 1977
Isomuscimol	Native (Rat Brain)	1,200	[³ H]GABA	Krosgaard-Larsen et al., 1975

Note: This table presents data for closely related compounds to provide a comparative context for the potential activity of **5-aminomethyl-3-methoxyisoxazole**.

Synthesis and Experimental Protocols

The synthesis of **5-aminomethyl-3-methoxyisoxazole** can be achieved through several routes, often involving the formation of the isoxazole ring followed by modification of the side chains. Below is a representative, detailed experimental protocol for a key synthetic step.

Synthesis of 5-chloromethyl-3-bromoisoxazole (A Key Intermediate)

Materials:

- 2,3-dichloro-1-propene
- Potassium bicarbonate (KHCO₃)
- Water (H₂O)
- Dibromoformaldoxime

- Ethyl acetate

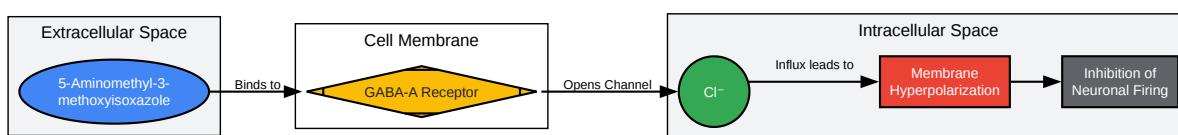
Procedure:

- A solution of potassium bicarbonate in water is prepared.
- 2,3-dichloro-1-propene and dibromoformaldoxime are dissolved in ethyl acetate.
- The aqueous solution of potassium bicarbonate is added to the organic solution.
- The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield 5-chloromethyl-3-bromoisoaxazole.

This protocol is based on a reported synthesis and may require optimization for specific laboratory conditions.

Signaling Pathway and Mechanism of Action

As a GABA-A receptor agonist, **5-aminomethyl-3-methoxyisoaxazole** mimics the action of the endogenous neurotransmitter GABA. The binding of the agonist to the GABA-A receptor, a ligand-gated ion channel, induces a conformational change that opens the channel pore. This allows the influx of chloride ions (Cl^-) into the neuron, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.

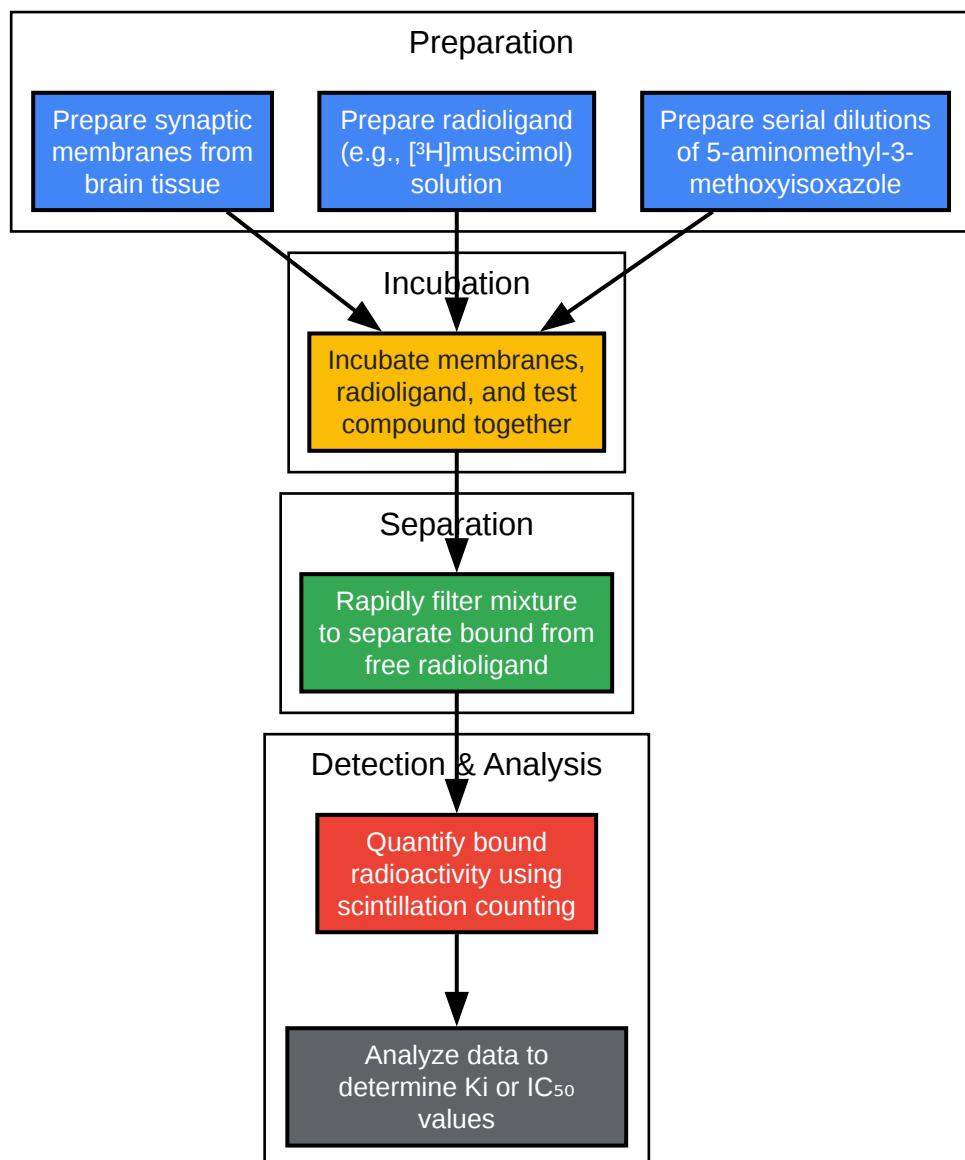


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Caption: Agonist binding to the GABA-A receptor.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of **5-aminomethyl-3-methoxyisoxazole** for the GABA-A receptor, a competitive radioligand binding assay is a standard experimental approach.



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Caption: Workflow for a competitive radioligand binding assay.

Conclusion

5-Aminomethyl-3-methoxyisoxazole remains a molecule of significant interest for the study of GABA-A receptor pharmacology. Its rigid structure provides a valuable tool for probing the receptor's binding pocket and for the design of novel CNS-active agents. While detailed quantitative data for this specific compound is sparse in the public domain, the information available for its close analogs, such as muscimol, provides a strong foundation for further investigation. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to synthesize and characterize this and related compounds, ultimately contributing to a deeper understanding of GABAergic neurotransmission and the development of new therapeutics for neurological and psychiatric disorders.

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